2-(5-Fluoropyridin-2-yl)propanenitrile
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Overview
Description
2-(5-Fluoropyridin-2-yl)propanenitrile is a fluorinated pyridine derivative with the molecular formula C8H7FN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination . Another approach is the nucleophilic aromatic substitution of 2-chloro-5-fluoropyridine with a suitable nucleophile .
Industrial Production Methods
Industrial production of 2-(5-Fluoropyridin-2-yl)propanenitrile often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced fluorinating agents to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-2-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-(5-Fluoropyridin-2-yl)propanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoropyridin-3-yl)propanenitrile: Similar in structure but with the fluorine atom at a different position on the pyridine ring.
2-(5-Chloropyridin-2-yl)propanenitrile: Contains a chlorine atom instead of fluorine.
2-(5-Bromopyridin-2-yl)propanenitrile: Contains a bromine atom instead of fluorine.
Uniqueness
2-(5-Fluoropyridin-2-yl)propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable molecule in various research applications .
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C8H7FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,1H3 |
InChI Key |
WHULKHBFLQLDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=NC=C(C=C1)F |
Origin of Product |
United States |
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